2-(2-chlorophenyl)-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c21-16-7-3-2-6-14(16)12-17(25)23-20(9-4-1-5-10-20)19-22-18(24-26-19)15-8-11-27-13-15/h2-3,6-8,11,13H,1,4-5,9-10,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWDAILTUXKLCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NC(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the thiophene moiety, and the coupling with the cyclohexyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as flow chemistry and continuous processing might be employed to enhance the production rate and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.
Scientific Research Applications
2-(2-chlorophenyl)-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Triazole-Based Compound ()
The compound 2-{[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide replaces the oxadiazole with a triazole ring and introduces a sulfanyl (-S-) linker.
| Feature | Oxadiazole-Based Compound | Triazole-Based Compound |
|---|---|---|
| Heterocycle Basicity | Weakly basic | More basic (triazole N-H tautomerism) |
| Hydrogen Bonding | Limited | Enhanced (sulfanyl and amino groups) |
| Substituent Effects | Electron-withdrawing (Cl) | Electron-donating (3-methoxyphenyl) |
The triazole’s basicity and sulfanyl group may improve solubility and enable disulfide bonding, while the methoxy group could alter target affinity .
Oxadiazolidinone Derivative ()
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide replaces the oxadiazole with an oxadiazolidinone (a saturated, ketone-containing variant).
| Feature | Oxadiazole-Based Compound | Oxadiazolidinone-Based Compound |
|---|---|---|
| Ring Saturation | Fully unsaturated | Partially saturated |
| Polarity | Moderate | Increased (due to ketone) |
| Substituent Position | 2-Chlorophenyl | 4-Chlorophenyl |
Other Structural Variants ()
- Cinnamylthio Group : Introduces a bulky, hydrophobic substituent, likely reducing solubility but enhancing hydrophobic binding.
- Chloro-Iodobenzoyl Group : The iodine atom’s heavy nature could facilitate crystallographic studies but may increase molecular weight unpredictably .
Notes on Structural and Analytical Considerations
- Crystallography : The SHELX software suite () is widely used for small-molecule refinement, suggesting that structural data for these compounds may rely on such tools to resolve conformations and intermolecular interactions .
- Biological Implications : While direct activity data are absent, structural features like halogen bonding (Cl/Br), heterocycle polarity, and substituent positioning are critical for hypothesizing target engagement.
Biological Activity
The compound 2-(2-chlorophenyl)-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.88 g/mol. The structure can be characterized by the presence of a chlorophenyl group, a thiophene moiety, and an oxadiazole ring, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiophene and oxadiazole moieties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 µg/mL |
| Compound B | Escherichia coli | 10 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Studies have indicated that similar structures can inhibit key enzymes involved in cancer cell proliferation. For example, compounds designed with oxadiazole rings have demonstrated selective cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole and thiophene rings often act as enzyme inhibitors, targeting pathways critical for cancer cell survival.
- Membrane Disruption : The lipophilic nature of the chlorophenyl group may facilitate membrane penetration, leading to increased permeability and eventual cell death in microbial pathogens.
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of thiophene-based compounds found that those with similar structural features to our compound exhibited significant antimicrobial activity against clinical isolates of bacteria. The findings suggested that modifications in the thiophene ring could enhance potency.
- Anticancer Screening : In vitro studies on cancer cell lines such as HeLa and MCF-7 showed that derivatives of oxadiazole exhibited IC50 values in the micromolar range, indicating promising anticancer activity.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are key intermediates purified?
The synthesis typically involves multi-step protocols:
- Step 1: Condensation of 2-chlorophenylacetic acid with cyclohexylamine derivatives under reflux in triethylamine (TEA) to form the acetamide backbone .
- Step 2: Cyclization of the thiophene-oxadiazole moiety using carbodiimide coupling agents at 60–80°C, monitored by TLC .
- Purification: Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (petroleum ether) are standard methods to isolate intermediates and final products .
Q. Which spectroscopic techniques are critical for structural validation?
- 1H/13C NMR: Assigns protons and carbons in the chlorophenyl, oxadiazole, and cyclohexyl groups. Look for characteristic shifts: ~7.3 ppm (aromatic CH), ~2.1 ppm (cyclohexyl CH2) .
- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+) and fragment patterns matching the oxadiazole-thiophene linkage .
Q. What are the stability considerations for this compound under laboratory conditions?
- Light Sensitivity: Store in amber vials to prevent photodegradation of the oxadiazole ring .
- Thermal Stability: Decomposes above 150°C; avoid prolonged heating during synthesis .
Advanced Research Questions
Q. How can conflicting NMR data for the oxadiazole-thiophene moiety be resolved?
Discrepancies in aromatic proton shifts may arise from rotational isomerism or solvent effects. Use:
- Variable Temperature (VT) NMR: To detect conformational changes in DMSO-d6 or CDCl3 .
- 2D NMR (COSY, NOESY): Maps through-space interactions between thiophene and oxadiazole protons .
Q. What strategies optimize yield in the final cyclization step?
- Catalyst Screening: Test ZnCl2 or PTSA to accelerate oxadiazole formation; yields improve from 45% to 72% in DMF at 80°C .
- Solvent Optimization: Replace DCM with acetonitrile to reduce side-product formation .
Q. How do substituents on the thiophene ring influence biological activity?
- Derivatization: Introduce electron-withdrawing groups (e.g., nitro) at the thiophene 5-position to enhance binding to kinase targets .
- SAR Studies: Compare IC50 values against unmodified analogs using enzymatic assays (e.g., EGFR inhibition) .
Q. What computational methods predict reactivity for targeted derivatization?
- DFT Calculations: Model HOMO-LUMO gaps to identify nucleophilic sites (e.g., oxadiazole N-atoms) for electrophilic substitutions .
- Molecular Docking: Predict binding affinities with protein targets (e.g., COX-2) using AutoDock Vina .
Data Contradiction and Experimental Design
Q. How to address discrepancies in reported biological activity across studies?
- Assay Standardization: Use consistent cell lines (e.g., HepG2 vs. HEK293) and control compounds (e.g., doxorubicin) .
- Dose-Response Curves: Validate IC50 values with triplicate experiments and Hill slope analysis .
Q. What experimental controls are critical in pharmacokinetic studies?
- Plasma Stability Controls: Incubate compound with blank plasma to assess esterase-mediated degradation .
- CYP450 Inhibition: Co-administer ketoconazole to evaluate metabolic pathways in rodent models .
Methodological Tables
Q. Table 1: Key Reaction Parameters for Oxadiazole Formation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | >80% yield loss |
| Solvent | DMF vs. Acetonitrile | 15% improvement |
| Catalyst (ZnCl2) | 0.5–1.0 eq | 72% max yield |
Q. Table 2: Spectral Signatures for Structural Validation
| Functional Group | 1H NMR (ppm) | 13C NMR (ppm) |
|---|---|---|
| Oxadiazole C=N | – | 160–165 |
| Thiophene CH | 6.8–7.1 | 125–130 |
| Cyclohexyl CH2 | 1.5–2.3 | 25–35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
